N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide
Overview
Description
“N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide” is a heterocyclic organic compound with a molecular formula of C13H12BrN3O . It has a molecular weight of 306.16 . The IUPAC name for this compound is N-(3-((3-bromopyridin-2-yl)amino)phenyl)acetamide .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, including “this compound”, can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H12BrN3O/c1-9(18)16-10-4-2-5-11(8-10)17-13-12(14)6-3-7-15-13/h2-8H,1H3,(H,15,17)(H,16,18) .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of pharmaceutically active compounds and inhibitors .Physical and Chemical Properties Analysis
The compound is a white solid . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activity
Novel Sulfonamide Derivatives Synthesis : N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide derivatives demonstrated good antimicrobial activity, especially against strains like 12a and 14a. Computational calculations provided a strong correlation between experimental and theoretical expectations for these new compounds (Fahim & Ismael, 2019).
Structural Analysis of Acetamide Derivatives : These compounds are typically 'V'-shaped and have intermolecular interactions like hydrogen bonds, which form three-dimensional arrays. Such structural properties are crucial in understanding their reactivity and potential as antimicrobial agents (Boechat et al., 2011).
Novel Synthesis Methods
- Innovative Synthesis Techniques : Researchers have developed novel methods for preparing acetamide derivatives, which show potential for various applications, including medicinal chemistry. These techniques involve different reactants and conditions, yielding products with unique properties (Vorona et al., 2013).
Biological Activity and Applications
Acetylcholinesterase Inhibition : Certain N-substituted derivatives of acetamide have shown promising activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).
Antibacterial Agents Synthesis : Derivatives of this compound have been synthesized and found to possess significant antibacterial activity. Such compounds could be useful in developing new antibiotics or antimicrobial agents (Ramalingam et al., 2019).
β3-Adrenergic Receptor Agonists : Some N-phenyl-(2-aminothiazol-4-yl)acetamides show potent agonistic activity against the β3-adrenergic receptor, which could be beneficial in treating obesity and type 2 diabetes (Maruyama et al., 2012).
Anticancer Drug Development : Researchers have synthesized various derivatives that exhibit potential anticancer activity, suggesting a role in the development of new therapeutic agents for cancer treatment (Yurttaş et al., 2015).
Chemical Properties and Mechanisms
Vibrational Spectroscopy : The molecule has been characterized for vibrational signatures through Raman and Fourier transform infrared spectroscopy, aiding in the understanding of its structural and electronic properties (Mary et al., 2022).
Halogenation Reactions : The compound undergoes interesting halogenation reactions, which have been studied for their electrophilic nature and potential applications in synthetic chemistry (Jordan & Markwell, 1978).
Mechanism of Action
Target of Action
Similar compounds, such as n-(pyridin-2-yl)amides, have been noted for their significant biological and therapeutic value .
Mode of Action
It’s worth noting that n-(pyridin-2-yl)amides, a related class of compounds, have been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been associated with varied medicinal applications , suggesting that they may impact multiple biochemical pathways.
Result of Action
Given the therapeutic significance of related compounds , it can be inferred that the compound may have notable effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-[3-[(3-bromopyridin-2-yl)amino]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-9(18)16-10-4-2-5-11(8-10)17-13-12(14)6-3-7-15-13/h2-8H,1H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMNMAFBWBYBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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